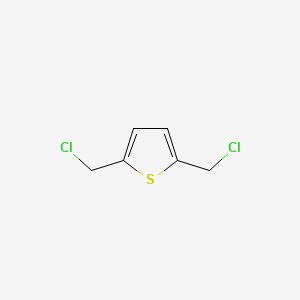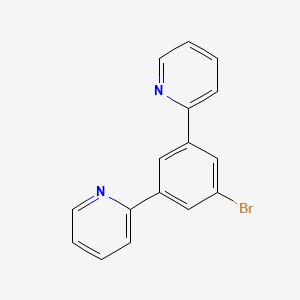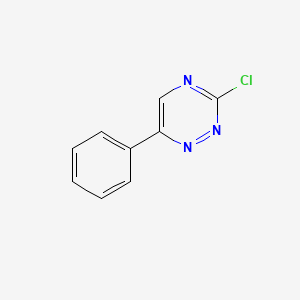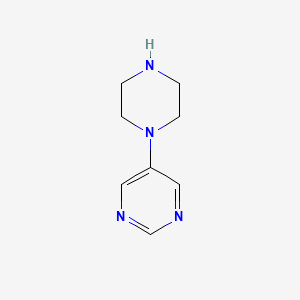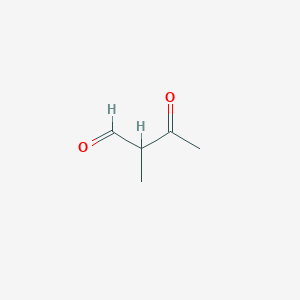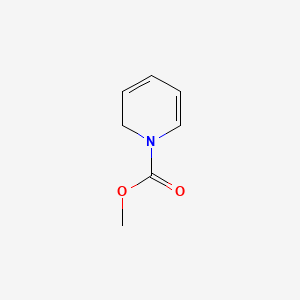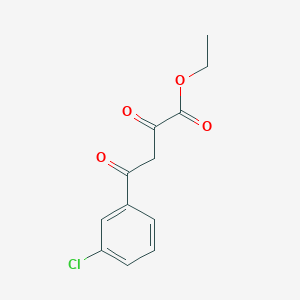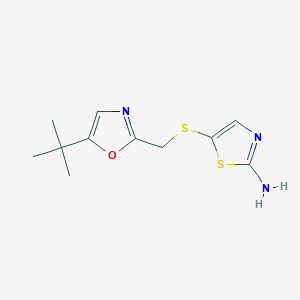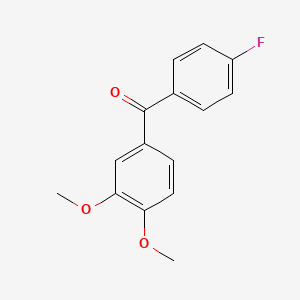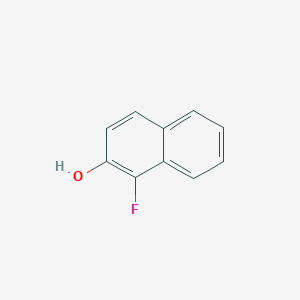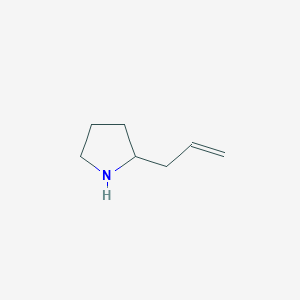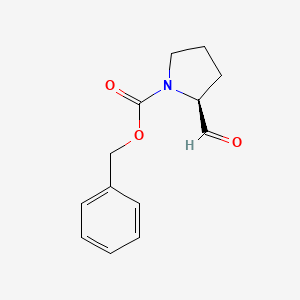
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Vue d'ensemble
Description
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, or (S)-2-FPB, is an important and versatile synthetic intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral molecule, meaning that it has two different forms, each with different properties. This makes it useful for the synthesis of chiral molecules and for the production of enantiomerically pure compounds. In addition, (S)-2-FPB is a useful building block for the synthesis of complex structures and can be used to modify existing structures.
Applications De Recherche Scientifique
-
Organic Chemistry
- Benzyl esters are used in the synthesis of benzyl ethers and esters . The active reagent for the synthesis is delivered in situ by N-methylation of 2-benzyloxypyridine . This method is considered mild, convenient, and in some cases uniquely effective .
- The results of this application include the successful synthesis of benzyl ethers and esters .
-
Tissue Engineering
- A hyaluronan derivative, a benzyl ester of hyaluronan (HYAFF ®), is used as a scaffold for tissue engineering . It can be processed to obtain several types of devices such as tubes, membranes, non-woven fabrics, gauzes, and sponges .
- The methods of application involve in vitro reconstruction of mammalian tissues . The scaffolds are highly biocompatible and do not elicit any adverse reactions in the human body .
- The results of this application include the successful culture of various types of cells in these meshes .
-
Rubber Compounding and Processing
- Benzyl esters of fatty acids based on vegetable oils are used as alternative rubber processing oil . They replace the conventional aromatic oil which has been banned by the European community .
- The methods of application involve using these benzyl esters as processing oil in rubber compounding and processing .
- The results of this application include superior Mooney viscosity, curing, and mechanical properties of the rubber compounds and rubber vulcanizates .
-
Pharmaceuticals
- Benzyl esters are often used as prodrugs in the pharmaceutical industry . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. This approach is used to improve the drug properties such as absorption, distribution, metabolism, and excretion (ADME).
- The methods of application involve the synthesis of the prodrug and its administration. The prodrug is then metabolized in the body to release the active drug .
- The results of this application include improved drug delivery and potentially better patient outcomes .
-
Chemical Synthesis
- Benzyl esters are used in chemical synthesis as they can be easily transformed into other functional groups . For instance, they can be converted into alcohols, aldehydes, or acids, which are common functional groups in organic chemistry .
- The methods of application involve various chemical reactions, such as reduction, oxidation, or hydrolysis .
- The results of this application include the successful synthesis of a wide range of organic compounds .
-
Biofuel Production
- Benzyl esters derived from vegetable oils have been studied as potential biofuels . They have similar properties to diesel fuel and can be used in standard diesel engines .
- The methods of application involve the transesterification of vegetable oils to produce the benzyl esters .
- The results of this application include the production of a renewable and environmentally friendly fuel .
-
Plasticizers
- Benzyl esters are used as plasticizers in the production of plastics . They increase the flexibility and workability of the plastic .
- The methods of application involve incorporating the benzyl esters into the plastic during the manufacturing process .
- The results of this application include improved plastic properties, such as flexibility and durability .
Propriétés
IUPAC Name |
benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471765 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
71461-30-8 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


